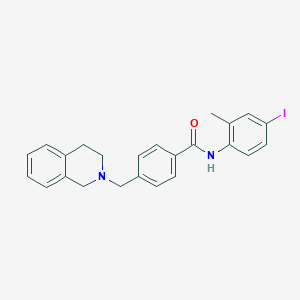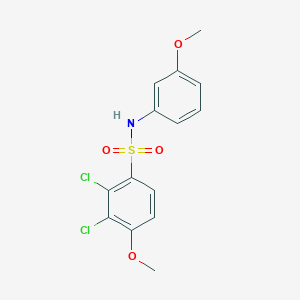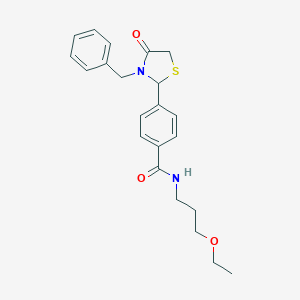![molecular formula C20H23BrClN3O3S B296860 N-(4-bromophenyl)-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide](/img/structure/B296860.png)
N-(4-bromophenyl)-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a chloromethylphenyl group, and a piperazinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the bromination of aniline derivatives, followed by the introduction of the piperazinyl group through nucleophilic substitution reactions. The final step often involves the sulfonation of the intermediate product to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl and chloromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)benzamide
- N-(4-bromophenyl)acetamide
- 4-chlorobenzamide, N-(4-bromophenyl)-
Uniqueness
N-(4-bromophenyl)-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C20H23BrClN3O3S |
|---|---|
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C20H23BrClN3O3S/c1-15-3-6-17(22)13-19(15)23-9-11-24(12-10-23)20(26)14-25(29(2,27)28)18-7-4-16(21)5-8-18/h3-8,13H,9-12,14H2,1-2H3 |
Clé InChI |
DSULIKIIHMVIMM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC=C(C=C3)Br)S(=O)(=O)C |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC=C(C=C3)Br)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B296777.png)
![N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296779.png)
![N-[4-(acetylamino)phenyl]-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296780.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B296782.png)


![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]acetamide](/img/structure/B296788.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide](/img/structure/B296789.png)
![N-(sec-butyl)-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide](/img/structure/B296792.png)
![N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B296793.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B296795.png)
![2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B296798.png)
![N-(2-chlorobenzyl)-2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296799.png)

